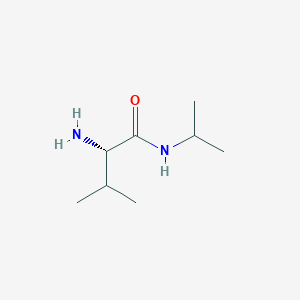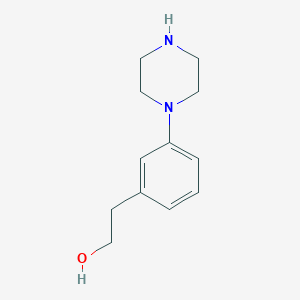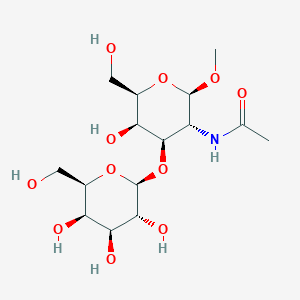![molecular formula C19H22ClNO B3162969 3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone CAS No. 882748-26-7](/img/structure/B3162969.png)
3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone
説明
3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone is a chemical compound with the linear formula C19H22ClNO . It has a molecular weight of 315.846 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H22ClNO . This indicates that it contains 19 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .科学的研究の応用
Intermediate for Compound Synthesis
The compound has been studied as an intermediate in the synthesis of various compounds. For instance, research by Rao et al. (2001) discusses a safe and practical route using bis(trichloromethyl) carbonate (triphosgene) and 4-nitroaniline under mild conditions to generate intermediates for compound synthesis. This process is highlighted for its efficiency and safety compared to traditional methods that use hazardous materials like phosgene (Rao, Venkateswarlu, Rao, & Divi, 2001).
Derivatization of Hydroxyfuranones
Sec-butanol, a related compound, has been used for the derivatization of chlorinated hydroxyfuranones, demonstrating the versatility of sec-butyl-based compounds in chemical analysis. Nawrocki, Andrzejewski, and Jeleń (2001) report that sec-butyl derivatives of hydroxyfuranones can produce distinct peaks in chromatograms, facilitating the identification of compounds in complex matrices (Nawrocki, Andrzejewski, & Jeleń, 2001).
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, serving as a chiral intermediate in the production of antidepressant drugs. Choi et al. (2010) detail the use of microbial reductases for the conversion of 3-chloro-1-phenyl-1-propanone into its (S)-alcohol form with high enantioselectivity, highlighting the compound's potential in pharmaceutical synthesis (Choi, Choi, Kim, Uhm, & Kim, 2010).
Polyurethane Cationomers Synthesis
In the synthesis of polyurethane cationomers, the compound serves as a precursor for developing materials with fluorescent properties. Buruianǎ et al. (2005) synthesized new o-hydroxy Schiff bases as quaternization agents for polyetherurethane precursors, which could lead to applications in materials science and engineering (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Chemical Reactivity and Kinetics Study
The compound's derivatives have been analyzed for their chemical reactivity and kinetics. Ibrahim et al. (2007) conducted a study on 3-anilino-1-propanol derivatives to understand their pyrolytic reactions, providing insights into the mechanisms of chemical transformations and stability (Ibrahim, Al-Awadi, Ibrahim, Patel, & Al-Awadi, 2007).
特性
IUPAC Name |
3-(4-butan-2-ylanilino)-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-3-14(2)15-6-10-18(11-7-15)21-13-12-19(22)16-4-8-17(20)9-5-16/h4-11,14,21H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNELYFACEQZSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163931 | |
| Record name | 1-(4-Chlorophenyl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882748-26-7 | |
| Record name | 1-(4-Chlorophenyl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide](/img/structure/B3162898.png)



![4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3162936.png)
![Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B3162939.png)
![3-{4-[(2-Thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B3162942.png)
![Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3162947.png)
![1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B3162955.png)
![Methyl 4-{4-[(2-ethoxyanilino)carbothioyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B3162956.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B3162990.png)

![5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B3163002.png)